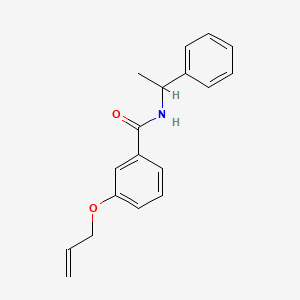![molecular formula C18H22ClNO B4399352 N-[2-(4-benzylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride](/img/structure/B4399352.png)
N-[2-(4-benzylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride
Descripción general
Descripción
N-[2-(4-benzylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride is an organic compound with a complex structure that includes aromatic rings, an ether linkage, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylphenoxy Intermediate: This step involves the reaction of benzyl chloride with phenol in the presence of a base to form 4-benzylphenol.
Etherification: The 4-benzylphenol is then reacted with 2-chloroethylamine hydrochloride to form N-[2-(4-benzylphenoxy)ethyl]amine.
Allylation: The final step involves the reaction of N-[2-(4-benzylphenoxy)ethyl]amine with allyl chloride to form N-[2-(4-benzylphenoxy)ethyl]prop-2-en-1-amine, which is then converted to its hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound typically involve optimization of the above synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(4-benzylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen-containing groups.
Substitution: Substituted derivatives with new alkyl or acyl groups attached to the nitrogen atom.
Aplicaciones Científicas De Investigación
N-[2-(4-benzylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-[2-(4-benzylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-[2-(4-phenoxy)ethyl]prop-2-en-1-amine: Lacks the benzyl group, resulting in different chemical properties.
N-[2-(4-benzylphenoxy)ethyl]amine: Lacks the prop-2-en-1-amine moiety, affecting its reactivity and applications.
N-[2-(4-benzylphenoxy)ethyl]prop-2-en-1-amine: The free base form without the hydrochloride salt.
Uniqueness
N-[2-(4-benzylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
N-[2-(4-benzylphenoxy)ethyl]prop-2-en-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO.ClH/c1-2-12-19-13-14-20-18-10-8-17(9-11-18)15-16-6-4-3-5-7-16;/h2-11,19H,1,12-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMCHLPFDOLSLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCOC1=CC=C(C=C1)CC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-methylpiperazine;hydrochloride](/img/structure/B4399269.png)
![[4-(4-Methoxyphenyl)piperazin-1-yl]-(4-prop-2-enoxyphenyl)methanone](/img/structure/B4399273.png)
![1-Methyl-4-[2-[2-(4-propan-2-yloxyphenoxy)ethoxy]ethyl]piperazine;hydrochloride](/img/structure/B4399280.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4399293.png)
![N-tert-butyl-2-[2-ethoxy-4-[[(4-methylcyclohexyl)amino]methyl]phenoxy]acetamide;hydrochloride](/img/structure/B4399301.png)
![4-[2-[2-(2-Propoxyphenoxy)ethoxy]ethyl]morpholine;hydrochloride](/img/structure/B4399302.png)


![N~6~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-2,3-dimethyl-6-quinoxalinecarboxamide](/img/structure/B4399315.png)
![[3-[(4-Nitrophenyl)carbamoyl]phenyl] acetate](/img/structure/B4399333.png)
![N-[4-(4-morpholinyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4399337.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B4399343.png)
![1-[2-(2-Phenylmethoxyphenoxy)ethyl]imidazole;hydrochloride](/img/structure/B4399346.png)

